molecular formula C9H9N B103444 4-Methylindole CAS No. 16096-32-5

4-Methylindole

Cat. No.: B103444
CAS No.: 16096-32-5
M. Wt: 131.17 g/mol
InChI Key: PZOUSPYUWWUPPK-UHFFFAOYSA-N
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Description

4-Methylindole, also known as skatole, is an organic compound with the molecular formula C9H9N. It is a derivative of indole, where a methyl group is substituted at the fourth position of the indole ring. This compound is known for its strong, unpleasant odor and is found naturally in feces, coal tar, and certain plants. It is also produced by the bacterial breakdown of tryptophan in the intestines of mammals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylindole can be synthesized through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl ethyl ketone in the presence of an acid catalyst to form this compound. Another method involves the cyclization of N-(2-methylphenyl)acetamide using polyphosphoric acid.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indole derivatives. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or Raney nickel.

Chemical Reactions Analysis

Types of Reactions: 4-Methylindole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound-3-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-methylindoline using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the benzene ring of this compound. For example, nitration with nitric acid can introduce a nitro group at the 5-position of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: this compound-3-carboxaldehyde.

    Reduction: 4-Methylindoline.

    Substitution: 5-Nitro-4-methylindole.

Scientific Research Applications

4-Methylindole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is studied for its role in microbial metabolism and its effects on gut microbiota.

    Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its role in drug metabolism.

    Industry: It is used in the manufacture of fragrances and flavoring agents, despite its unpleasant odor, due to its ability to enhance certain scents in low concentrations.

Comparison with Similar Compounds

4-Methylindole can be compared with other indole derivatives such as:

    Indole: The parent compound, which lacks the methyl group at the fourth position.

    3-Methylindole: Similar to this compound but with the methyl group at the third position.

    5-Methylindole: Another isomer with the methyl group at the fifth position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can significantly affect the compound’s interaction with enzymes and receptors, leading to distinct metabolic and pharmacological profiles.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOUSPYUWWUPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167043
Record name 4-Methylindole
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16096-32-5
Record name 4-Methylindole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylindole
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Record name 4-Methylindole
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Record name 4-methylindole
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Record name 4-METHYLINDOLE
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Synthesis routes and methods I

Procedure details

A mixture of 3-nitro-o-xylene (13.4 mL, 0.1 mol), dimethylformamide dimethyl acetal (40 mL, 0.3 mol) and pyrrolidine (10 mL, 0.12 mol) in 200 mL of dry DMF was heated at 120°-130° C. (oil-bath temperature) under Ar for 21 h. The cooled mixture was poured into cold water (400 mL) and extracted: with ether (4×200 mL). The ethereal solution was washed (H2O, 4×100 mL), dried (Na2SO4) and evaporated to give a dark red viscous oil. This oil was taken up in 150 mL of ethyl acetate, 1.5 g of 10% paliadium-on-charcoal was added and the mixture was hydrogenated at 50 psi on a Parr shaker for 1 h. The reaction mixture was then filtered, the catalyst was washed with additional ethyl acetate and the filtrate was evaporated to give a dark purple oil. Flash cnromatoaraphy (SiO2 /dichloromethane-petroleum ether, 1:1) of this oil gave pure 4-methylindole (8.85 g, 68%) as a light yellow-brown oil: 1H NMR (DMSO-d6, 200 MHz) δ11.04 (br s, 1H), 7.29(t, J=2.7 Hz, 1H), 7.21 (d, J=7.7 Hz, 1H), 6.96 (t J=7.2 Hz, 1H), 6.75 (dr, J=6.9, 0.8 Hz, 1H), 6.43 (m, 1H), 2.46 (s, 3H).
Quantity
13.4 mL
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reactant
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40 mL
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10 mL
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200 mL
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400 mL
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150 mL
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1.5 g
Type
catalyst
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Yield
68%

Synthesis routes and methods II

Procedure details

The indoles prepared by the above-mentioned method of the present invention include, for example, indole, 1-methylindole, 1-ethylindole, 1-phenylindole, 1-benzylindole, 3-methylindole, 4-methylindole, 5-methylindole, 6-methylindole, 7-methylindole, 1,2-dimethylindole, 1,3-dimethylindole, 1,4-dimethylindole, 1,5-dimethylindole, 1,6-dimethylindole, 1,7-dimethylindole, 3,4-dimethylindole, 3,5-dimethylindole, 3,6-dimethylindole, 3,7-dimethylindole, 1-ethyl-2-methylindole, 1-ethyl-3-methylindole, 1-ethyl-4-methylindole, 1-ethyl-5-methylindole, 1-ethyl-6-methylindole, 1-ethyl-7-methylindole, 1,3-diethylindole, 1,3,7-trimethylindole, 1,3,4-trimethylindole, 1,3,5-trimethylindole, 1,3,6-trimethylindole, 1,2,5-trimethylindole, 1-ethyl-2,5-dimethylindole, 1-ethyl-3,5-dimethylindole, 1-ethyl-3,6-dimethylindole, 1-ethyl-3,7-dimethylindole, 1-benzyl-3-methylindole, 1-methyl-5-methoxyindole, 1,3-dimethyl-5-methoxyindole, 1-benzyl-5-methoxyindole and the like. Concomitantly, two kinds of indoles may be obtained depending on the starting compounds used. For example, 1,3-dimethylindole and 1,2-dimethylindole are obtained by using N-methylaniline and propylene glycol (or propylene (oxide) as the starting compounds. On the other hand, 4-methylindole and 6-methylindole are obtained by using m-toluidine and ethylene glycol as the starting compounds.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: * Molecular Formula: C9H9N* Molecular Weight: 131.17 g/mol* Spectroscopic Data: While the provided research papers do not detail specific spectroscopic data, they mention characteristic observations. For example, the 4-methylindole radical cation absorbs strongly at 600 nm. [] Additionally, research on the electronic absorption spectrum of this compound exists. []

ANone: The provided research papers primarily focus on the biomolecular interactions of this compound rather than its material compatibility and stability in broader contexts. Thus, we can infer that further research is needed to explore its behavior under diverse conditions outside biological systems.

A: The provided research papers do not present this compound as a catalyst. Its primary role revolves around its use as a structural analog of adenine in DNA and RNA studies, and as a potential pharmaceutical agent. [, , , ]

A: Molecular modeling is used to understand the stacking interactions of this compound within DNA structures. [] Researchers utilize these models to visualize how this compound's structure, particularly its size and shape, influences its interactions with neighboring bases and contributes to the overall stability of the DNA duplex. [, ] Further studies could employ molecular dynamics simulations and QSAR models to predict the impact of this compound analogs on biological activity.

A: The provided research papers predominantly focus on the use of this compound in in vitro settings. [, , , , , ] Consequently, comprehensive data regarding its stability under diverse conditions and formulation strategies to enhance its bioavailability is limited. Further research is required to evaluate its potential for therapeutic applications.

ANone: Efficient research on this compound can leverage a range of resources:

  • Chemical Synthesis: Established synthetic routes allow access to this compound and its derivatives. [, ]
  • Spectroscopic Techniques: Techniques such as NMR, UV-Vis, and EPR spectroscopy are essential for characterizing this compound and its interactions. [, , ]
  • Biochemical Assays: Assays like DNA melting analysis, enzyme kinetics, and cell-based assays can evaluate the biological activity and mechanism of action of this compound. [, , , , , ]
  • Computational Chemistry: Molecular modeling and simulations contribute to understanding the interactions of this compound within biological systems and guiding the design of analogs. []

ANone: While the provided papers don't offer a comprehensive historical overview, they highlight significant milestones in this compound research:

  • Early Investigations: Initial studies focused on the synthesis and basic characterization of this compound. [, ]
  • Biological Activity Exploration: Research then shifted towards understanding the biological activity of this compound, particularly its role as a non-natural analog of adenine in DNA and RNA. [, , , ]
  • Pharmaceutical Potential: The discovery of this compound derivatives, like those with potent and selective monoamine oxidase inhibitory activity, marked a crucial step towards its therapeutic potential. []

ANone: Research on this compound bridges several disciplines:

  • Chemistry: Expertise in organic synthesis is crucial for generating this compound analogs with tailored properties. [, ]
  • Biochemistry: Understanding the interactions of this compound with biomolecules like DNA, RNA, and proteins requires a strong foundation in biochemistry. [, , , , ]
  • Pharmacology: Evaluating the pharmacological potential of this compound derivatives necessitates expertise in drug design, screening, and assessment. []
  • Computational Chemistry: Molecular modeling and simulations play a vital role in rationalizing experimental observations and guiding the design of novel this compound analogs. []

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